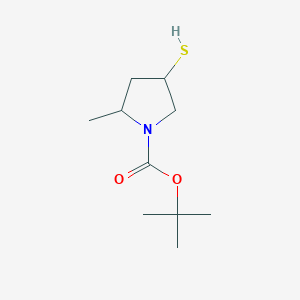
Tert-butyl 2-methyl-4-sulfanylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-methyl-4-sulfanylpyrrolidine-1-carboxylate is an organic compound with a unique structure that includes a pyrrolidine ring substituted with a tert-butyl group, a methyl group, and a sulfanyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-4-sulfanylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-methylpyrrolidine-1-carboxylate with a sulfanylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-methyl-4-sulfanylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to remove the sulfanyl group.
Substitution: The sulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and the use of solvents like THF or DMF .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrrolidine ring .
Aplicaciones Científicas De Investigación
Tert-butyl 2-methyl-4-sulfanylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a building block in organic synthesis
Mecanismo De Acción
The mechanism of action of tert-butyl 2-methyl-4-sulfanylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions, which can influence the compound’s biological activity. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2-methylpyrrolidine-1-carboxylate: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Contains a piperidine ring instead of a pyrrolidine ring, leading to different chemical properties and reactivity
Uniqueness
Tert-butyl 2-methyl-4-sulfanylpyrrolidine-1-carboxylate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H19NO2S |
|---|---|
Peso molecular |
217.33 g/mol |
Nombre IUPAC |
tert-butyl 2-methyl-4-sulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO2S/c1-7-5-8(14)6-11(7)9(12)13-10(2,3)4/h7-8,14H,5-6H2,1-4H3 |
Clave InChI |
HBKAPPHVTBDWEM-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN1C(=O)OC(C)(C)C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B13537858.png)
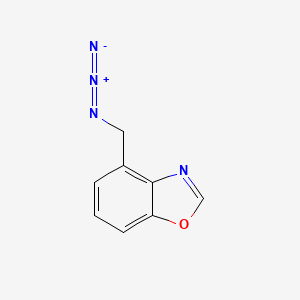

![Potassium trifluoro(spiro[3.3]heptan-2-yl)borate](/img/structure/B13537880.png)
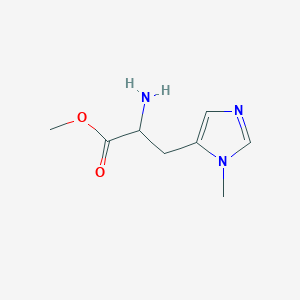

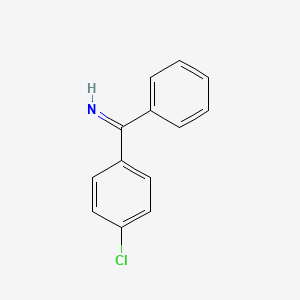
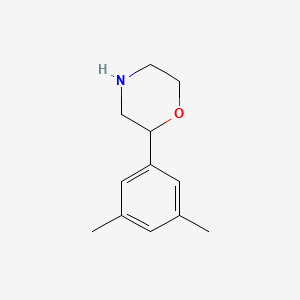
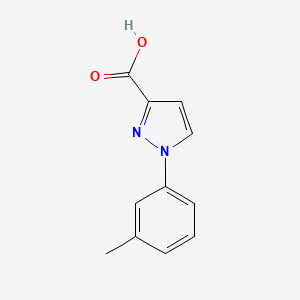
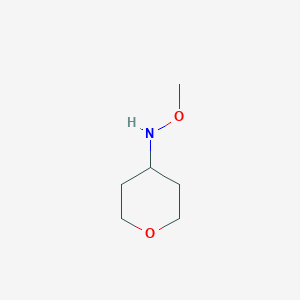
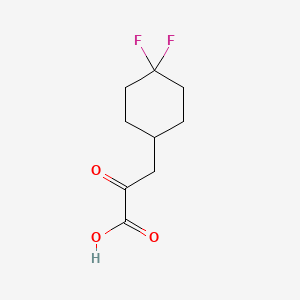

![2-chloro-N-[(4-chloro-3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B13537917.png)
